molecular formula C19H15Cl2N5O2 B15037150 N-{4-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide

N-{4-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide

Cat. No.: B15037150
M. Wt: 416.3 g/mol
InChI Key: JOFIVNHFPXTHOU-UHFFFAOYSA-N
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Description

N-{4-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide is a complex organic compound with a molecular formula of C19H15Cl2N5O2 This compound is characterized by the presence of a benzimidazole core, substituted with a 3,4-dichlorobenzyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the 3,4-Dichlorobenzyl Group: The benzimidazole intermediate is then reacted with 3,4-dichlorobenzyl bromide in the presence of a base such as potassium carbonate to introduce the 3,4-dichlorobenzyl group.

    Formation of the Oxadiazole Ring: The next step involves the cyclization of the intermediate with a suitable nitrile oxide precursor to form the oxadiazole ring.

    Attachment of the Propanamide Group: Finally, the propanamide group is introduced through an amidation reaction using propanoyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include oxidized benzimidazole derivatives, reduced oxadiazole derivatives, and substituted 3,4-dichlorobenzyl derivatives.

Scientific Research Applications

N-{4-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-{4-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with DNA and enzymes, potentially inhibiting their function. The oxadiazole ring may contribute to the compound’s ability to generate reactive oxygen species, leading to oxidative stress in target cells. The 3,4-dichlorobenzyl group enhances the compound’s lipophilicity, facilitating its entry into cells.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-thiadiazol-3-yl}propanamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    N-{4-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-triazol-3-yl}propanamide: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of N-{4-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide lies in its combination of structural features, which confer specific chemical and biological properties. The presence of both the benzimidazole core and the oxadiazole ring allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H15Cl2N5O2

Molecular Weight

416.3 g/mol

IUPAC Name

N-[4-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C19H15Cl2N5O2/c1-2-16(27)23-18-17(24-28-25-18)19-22-14-5-3-4-6-15(14)26(19)10-11-7-8-12(20)13(21)9-11/h3-9H,2,10H2,1H3,(H,23,25,27)

InChI Key

JOFIVNHFPXTHOU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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